An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine: Chemical Properties and Structure
An In-depth Technical Guide to (4-Fluorobenzyl)hydrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorobenzyl)hydrazine is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of a fluorinated benzyl group, make it a valuable building block for the development of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the chemical properties and structure of (4-Fluorobenzyl)hydrazine, including available data on its physical characteristics, synthesis, and reactivity.
Chemical Structure and Identification
(4-Fluorobenzyl)hydrazine is characterized by a hydrazine moiety attached to a benzyl group, which is substituted with a fluorine atom at the para position of the benzene ring.
| Identifier | Value |
| IUPAC Name | (4-fluorophenyl)methylhydrazine[1] |
| Molecular Formula | C₇H₉FN₂[1] |
| SMILES | C1=CC(=CC=C1CNN)F[1] |
| InChI | InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2[1] |
| InChIKey | YMMCBGIHBVKZGD-UHFFFAOYSA-N[1] |
| CAS Number | 699-05-8[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 140.16 g/mol | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 0.9 | PubChem (Computed)[1] |
For comparison, the hydrochloride salt of the related compound, (4-Fluorophenyl)hydrazine hydrochloride, has a melting point of ≥300 °C and is soluble in water.
Synthesis and Reactivity
Synthesis
A detailed experimental protocol for the direct synthesis of (4-Fluorobenzyl)hydrazine is not explicitly described in the available literature. However, a general approach for the synthesis of substituted benzylhydrazines involves the reaction of the corresponding benzyl halide with hydrazine hydrate.
A plausible synthetic route for (4-Fluorobenzyl)hydrazine is the reaction of 4-fluorobenzyl chloride or 4-fluorobenzyl bromide with an excess of hydrazine hydrate. The use of excess hydrazine is crucial to minimize the formation of the double-alkylated product. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol.
A one-pot, multi-component condensation reaction has been described for the synthesis of a derivative, 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate, which utilizes 4-fluorobenzyl chloride and hydrazine hydrate as starting materials[2][3].
Reactivity
The chemical reactivity of (4-Fluorobenzyl)hydrazine is primarily dictated by the nucleophilic nature of the hydrazine moiety.
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Reaction with Carbonyl Compounds: Like other hydrazines, (4-Fluorobenzyl)hydrazine is expected to react with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is a fundamental transformation in organic synthesis and is often used for the characterization and derivatization of carbonyl compounds.
Spectroscopic Data
For related compounds, such as 4-fluorobenzohydrazide, spectral data is available and can provide some reference points. For instance, the FTIR spectrum of 4-fluorobenzohydrazide has been recorded using KBr pellet and ATR techniques[5].
Biological and Pharmaceutical Relevance
Hydrazine derivatives are a well-established class of compounds with diverse biological activities. Many hydrazine-containing compounds are known to act as monoamine oxidase (MAO) inhibitors, a property utilized in the treatment of depression and neurodegenerative diseases. While the specific biological activity of (4-Fluorobenzyl)hydrazine is not extensively documented, its structural similarity to known MAO inhibitors suggests it could be a candidate for such activity.
Furthermore, hydrazones derived from fluorinated aromatic hydrazines have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. The incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its metabolic stability and binding affinity[3]. This makes (4-Fluorobenzyl)hydrazine a valuable precursor for the synthesis of novel drug candidates.
Experimental Protocols
General Procedure for Hydrazone Synthesis
The following is a general protocol for the synthesis of hydrazones from a hydrazine and a carbonyl compound, which can be adapted for (4-Fluorobenzyl)hydrazine.
Materials:
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(4-Fluorobenzyl)hydrazine
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Aldehyde or ketone
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Ethanol (or other suitable solvent)
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Glacial acetic acid (catalyst, optional)
Procedure:
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Dissolve the aldehyde or ketone in ethanol in a round-bottom flask.
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Add an equimolar amount of (4-Fluorobenzyl)hydrazine to the solution.
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If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
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Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the hydrazone product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Safety Information
(4-Fluorobenzyl)hydrazine and its derivatives should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine derivatives can be toxic and may have irritant properties. The hydrochloride salt of (4-Fluorobenzyl)hydrazine is classified as Acute Toxicity, Oral Category 4[4].
Conclusion
(4-Fluorobenzyl)hydrazine is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. While detailed experimental data on the free base is limited in the public domain, its structural features and the known reactivity of hydrazines provide a solid foundation for its application in the synthesis of novel compounds with potential biological activity. Further research into the specific properties and reactions of this compound is warranted to fully explore its utility.
References
- 1. (4-Fluorobenzyl)hydrazine | C7H9FN2 | CID 15163346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. (4-Fluorobenzyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Fluorobenzohydrazide | C7H7FN2O | CID 9972 - PubChem [pubchem.ncbi.nlm.nih.gov]
